molecular formula C9H14N2O B13608354 4-(1-Ethyl-1h-imidazol-2-yl)butanal

4-(1-Ethyl-1h-imidazol-2-yl)butanal

Cat. No.: B13608354
M. Wt: 166.22 g/mol
InChI Key: GGULMRLUTQQWIF-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-imidazol-2-yl)butanal is a chemical compound that features an imidazole ring substituted with an ethyl group at the 1-position and a butanal group at the 4-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis protocols that ensure high yield and purity. The process may involve the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Ethyl-1h-imidazol-2-yl)butanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-2-yl)butanal has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butanal involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

  • 4-(1-Methyl-1h-imidazol-2-yl)butanal
  • 4-(1-Propyl-1h-imidazol-2-yl)butanal
  • 4-(1-Butyl-1h-imidazol-2-yl)butanal

Comparison: 4-(1-Ethyl-1h-imidazol-2-yl)butanal is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it suitable for various applications. In contrast, other similar compounds with different alkyl groups may exhibit variations in their properties and applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)butanal

InChI

InChI=1S/C9H14N2O/c1-2-11-7-6-10-9(11)5-3-4-8-12/h6-8H,2-5H2,1H3

InChI Key

GGULMRLUTQQWIF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CCCC=O

Origin of Product

United States

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